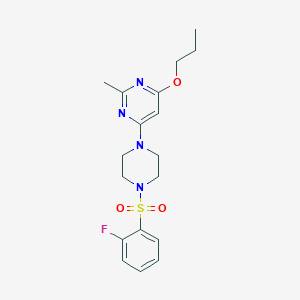
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride is a complex organic compound that features a benzoate ester linked to a morpholine derivative. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.
Hydroxypropoxy Linkage: The next step involves the reaction of the morpholine derivative with epichlorohydrin to introduce the hydroxypropoxy group.
Esterification: The final step is the esterification of the hydroxypropoxy-morpholine intermediate with methyl 4-hydroxybenzoate in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The hydroxypropoxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester without the morpholine derivative.
2,6-Dimethylmorpholine: Lacks the benzoate ester and hydroxypropoxy group.
Epichlorohydrin: Used in the synthesis but lacks the aromatic and ester components.
Uniqueness
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride is unique due to its combination of aromatic, ester, and morpholine functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5.ClH/c1-12-8-18(9-13(2)23-12)10-15(19)11-22-16-6-4-14(5-7-16)17(20)21-3;/h4-7,12-13,15,19H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANXGCMBRXTKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)
![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)
![2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2445846.png)


![[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2445849.png)

![Methyl 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylate](/img/structure/B2445853.png)
![(2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B2445854.png)
![3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445855.png)

